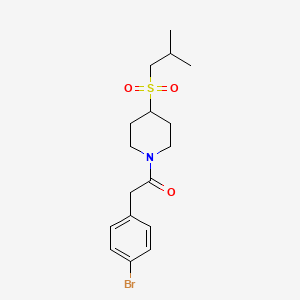
2-(4-Bromophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Unfortunately, I couldn’t find a specific description for this compound.
Synthesis Analysis
I couldn’t find any specific information on the synthesis of this compound.Molecular Structure Analysis
I couldn’t find any specific information on the molecular structure of this compound.Chemical Reactions Analysis
I couldn’t find any specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
I couldn’t find any specific information on the physical and chemical properties of this compound.Aplicaciones Científicas De Investigación
Hydrogen Bonding Patterns and Structural Insights
The study of similar compounds, such as (2Z)-1-(4-bromophenyl)-2-(piperidin-2-ylidene)ethanone, reveals intricate hydrogen-bonding patterns, contributing to the understanding of molecular interactions and crystal structures. These insights are crucial for the design of materials with specific properties, including pharmaceuticals and organic electronic devices (Balderson et al., 2007).
Synthesis and Antibacterial Activity
Research on compounds structurally related to 2-(4-Bromophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone, such as 1-(4-(piperidin-1-yl) phenyl) ethanone, has shown potential in synthesizing new compounds with antibacterial properties. This application is significant in the development of new antibiotics to combat resistant bacterial strains (Merugu, Ramesh, & Sreenivasulu, 2010).
Synthesis and Characterization Techniques
The synthesis of related compounds, such as N-(1-(4-Bromophenyl)vinyl)acetamide, through reductive acetylation of oximes, showcases advanced organic synthesis techniques. These methods are pivotal in pharmaceutical synthesis, material science, and the development of various industrial chemicals (Tang et al., 2014).
Thermal and Optical Properties
Studies on compounds like [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime provide valuable information on thermal stability and optical properties. These properties are essential for the development of materials used in electronics, photonics, and as thermal stabilizers in various applications (Karthik et al., 2021).
Antimicrobial and Anti-inflammatory Applications
The exploration of novel 1-[3-(1,8-Naphthyridin-2-yl)phenyl]-3-arylurea derivatives, synthesized from compounds structurally related to 2-(4-Bromophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone, highlights the potential for developing new antimicrobial and anti-inflammatory agents. This research is crucial for addressing the growing need for new therapeutic agents in medicine (Bhasker et al., 2018).
Safety And Hazards
I couldn’t find any specific information on the safety and hazards associated with this compound.
Direcciones Futuras
I couldn’t find any specific information on the future directions of research or applications for this compound.
Propiedades
IUPAC Name |
2-(4-bromophenyl)-1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrNO3S/c1-13(2)12-23(21,22)16-7-9-19(10-8-16)17(20)11-14-3-5-15(18)6-4-14/h3-6,13,16H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMISZXFRVQTJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((3-chlorobenzyl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrazin-2(1H)-one](/img/structure/B2923398.png)
![3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2923402.png)
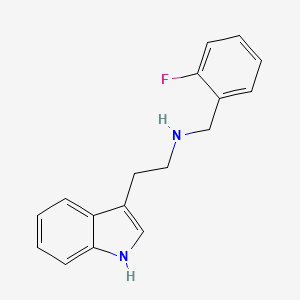
![3-[2-[(2-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-cyclohexylpropanamide](/img/structure/B2923405.png)
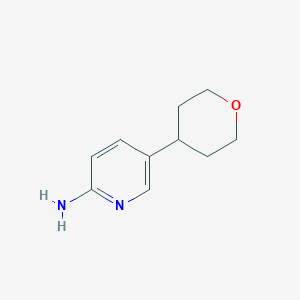
![5-(3-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2923407.png)
![N-Ethyl-N-[2-[2-methyl-3-(morpholine-4-carbonyl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2923409.png)
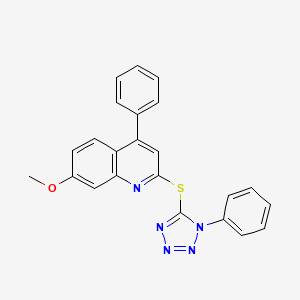
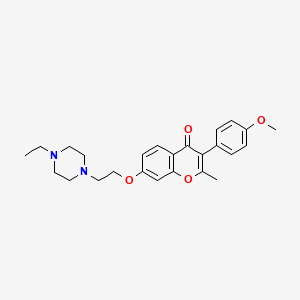
![6-[[4-(3-methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2923414.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2923415.png)
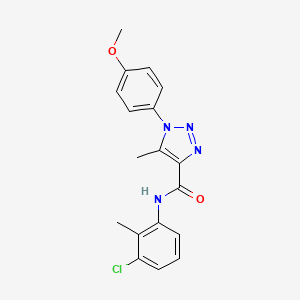
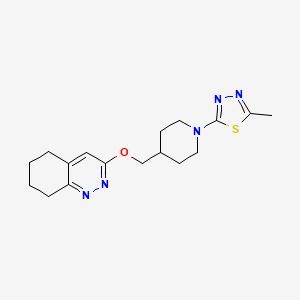
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2923418.png)